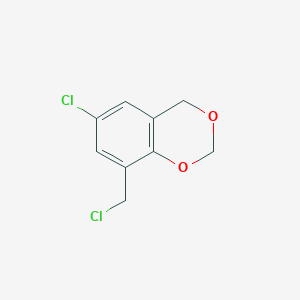
6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxine (abbreviated as 6-Cl-8-ClM-4H-1,3-BD) is an organic compound belonging to the group of heterocyclic compounds. It is a type of benzodioxine, a heterocyclic compound containing a 1,3-dioxole ring. It is a white, crystalline solid with a pungent odor and a melting point of 135-137°C. 6-Cl-8-ClM-4H-1,3-BD is used in a variety of applications including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthetic Protocols and Structural Insights
Synthesis and Structural Properties of Novel Compounds
- Research on the synthesis and properties of novel compounds, including those derived from reactions involving chloral and substituted anilines, highlights the complexity and variety of products that can result from specific chemical interactions. Such methodologies might be relevant for synthesizing or modifying compounds similar to 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, providing insights into potential applications in developing new materials or pharmaceuticals (Issac & Tierney, 1996).
Antioxidant Capacity and Reaction Pathways
- The study of antioxidants and their reaction pathways, such as those involving ABTS and potassium persulfate, might offer a glimpse into how compounds with similar structures to this compound could be applied in antioxidant research or as potential additives in pharmaceutical formulations to enhance oxidative stability (Ilyasov et al., 2020).
Environmental and Biological Implications
Emerging Scaffolds for Antimicrobial Agents
- The exploration of benzofuran derivatives for antimicrobial applications underscores the importance of structural diversity in developing new therapeutic agents. Compounds with complex structures, including those similar to the query chemical, could be investigated for their antimicrobial efficacy, offering new avenues in the fight against resistant microbial strains (Hiremathad et al., 2015).
Toxicological Assessments and Environmental Impact
- The toxicological assessments of herbicides, including studies on their molecular mechanisms and impacts on environmental health, may provide a framework for evaluating the environmental persistence and potential hazards of chemically similar compounds. Understanding the fate processes and ecological risks of such compounds is critical for developing effective remediation strategies and for the safe management of chemical pollutants (Zuanazzi et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWSVLVKOXZHGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CCl)OCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380252 |
Source


|
| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-61-5 |
Source


|
| Record name | 6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














